molecular formula C13H15NO2 B100540 propan-2-yl 2H-quinoline-1-carboxylate CAS No. 17718-20-6

propan-2-yl 2H-quinoline-1-carboxylate

Cat. No.: B100540
CAS No.: 17718-20-6
M. Wt: 217.26 g/mol
InChI Key: XBPMXUYSYAIPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propan-2-yl 2H-quinoline-1-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, is an ester formed from quinolinecarboxylic acid and isopropyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2H-quinoline-1-carboxylate typically involves the esterification of quinolinecarboxylic acid with isopropyl alcohol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2H-quinoline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Quinolinecarboxylic acid and isopropyl alcohol.

    Reduction: Quinolinecarbinol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

propan-2-yl 2H-quinoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • Quinolinecarboxylic acid, ethyl ester
  • Quinolinecarboxylic acid, methyl ester
  • Quinolinecarboxylic acid, butyl ester

Uniqueness

propan-2-yl 2H-quinoline-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. The isopropyl group can provide steric hindrance, affecting the compound’s interaction with enzymes and receptors compared to other esters .

Properties

CAS No.

17718-20-6

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

propan-2-yl 2H-quinoline-1-carboxylate

InChI

InChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3

InChI Key

XBPMXUYSYAIPTR-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)N1CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)OC(=O)N1CC=CC2=CC=CC=C21

17718-20-6

Synonyms

1(2H)-Quinolinecarboxylic acid isopropyl ester

Origin of Product

United States

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